NSC 235196

描述

Non-structural carbohydrates (NSCs), including soluble sugars (e.g., sucrose, glucose, fructose) and starch, are critical for plant growth, metabolism, and stress adaptation. They serve as energy reserves and osmolytes, enabling plants to respond dynamically to environmental fluctuations . NSC dynamics vary significantly across species, organs, and environmental conditions, reflecting diverse ecological strategies . For example, in drought-prone regions, NSC concentrations often increase to mitigate water stress , while in high-altitude environments, NSC allocation patterns challenge traditional "carbon limitation" hypotheses .

属性

CAS 编号 |

41095-01-6 |

|---|---|

分子式 |

C14H20N2O4 |

分子量 |

280.32 g/mol |

IUPAC 名称 |

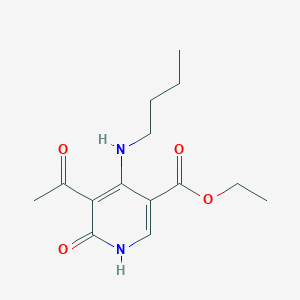

ethyl 5-acetyl-4-(butylamino)-6-oxo-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C14H20N2O4/c1-4-6-7-15-12-10(14(19)20-5-2)8-16-13(18)11(12)9(3)17/h8H,4-7H2,1-3H3,(H2,15,16,18) |

InChI 键 |

HZKFYEQNQXDLJB-UHFFFAOYSA-N |

规范 SMILES |

CCCCNC1=C(C(=O)NC=C1C(=O)OCC)C(=O)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of NSC 235196 typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require refluxing in organic solvents such as ethanol or methanol, with catalysts like piperidine or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

化学反应分析

Types of Reactions

NSC 235196 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the dihydropyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents such as phosphorus tribromide or thionyl chloride, followed by nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can exhibit different biological activities and chemical properties .

科学研究应用

NSC 235196 has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential as a calcium channel blocker, influencing cellular processes and signaling pathways.

Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases and hypertension.

作用机制

The mechanism of action of NSC 235196 involves its interaction with calcium channels in biological systems. By binding to these channels, the compound can inhibit calcium ion influx, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which target the L-type calcium channels in vascular smooth muscle cells .

相似化合物的比较

Table 1: NSC Concentrations in Temperate Tree Species (g/100 g Dry Mass)

Functional Implications of NSC Variation

- Deciduous vs. Evergreen Species: Deciduous trees (e.g., Betula) generally have higher leaf NSC than evergreens (e.g., Pinus), likely due to shorter leaf lifespans and faster metabolic turnover .

- Tropical vs. Temperate Species : NSC concentrations decline from temperate to tropical forests, correlating with warmer climates and reduced storage needs .

Organ-Specific NSC Distribution

NSC distribution within plants reflects organ-specific functions:

Table 2: NSC Variation Across Organs in Yunnan Monsoon Evergreen Forest

| Organ | Soluble Sugars (mg/g) | Starch (mg/g) | Total NSC (mg/g) |

|---|---|---|---|

| Leaves | 45.99–60.40 | 40.40–55.01 | 86.39–115.41 |

| Roots | 30.20–45.60 | 55.01–97.40 | 85.21–142.40 |

| Trunk | 20.10–35.80 | 30.50–45.60 | 50.60–81.40 |

Environmental and Anthropogenic Influences on NSC

Drought Stress

- Short-Term Drought : In Larix gmelinii , soluble sugars increase (8.98 mg/g under 100% rainfall exclusion) while starch declines, maintaining total NSC stability .

- Long-Term Aridity : Pinus sylvestris in Inner Mongolia retains higher NSC than Populus and Larix principis-rupprechtii , highlighting species-specific drought adaptations .

Nutrient Availability

- Nitrogen (N) and Phosphorus (P) : High N reduces NSC accumulation in Linum usitatissimum (胡麻) leaves, while P enhances it. NSC translocation to seeds improves yield under balanced N-P fertilization .

Contradictions and Emerging Insights

- Latitudinal Gradients : NSC decreases from temperate to tropical forests, yet starch-to-soluble sugar ratios rise in warmer climates, indicating metabolic adjustments to temperature .

常见问题

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

- Investigate bioavailability limitations (e.g., plasma protein binding, blood-brain barrier penetration) using PK/PD modeling. Compare tissue-specific drug concentrations via microdialysis .

Data Presentation and Validation

Q. What are best practices for presenting this compound data in peer-reviewed publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。